2-bromo-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide
Overview
Description
2-bromo-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C11H10BrNO2S It is characterized by the presence of a bromine atom, a benzamide group, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the reaction with 2-oxothiolan-3-yl isocyanate to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques such as recrystallization or chromatography is common.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiolane ring can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiolane ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-oxothiolan-3-yl)benzamide: Lacks the carbamothioyl group.
N-(2-oxothiolan-3-yl)benzamide: Lacks the bromine atom.
2-bromo-N-(2-oxothiolan-3-yl)carbamothioyl]benzamide: Similar structure but different substituents.
Uniqueness
2-bromo-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide is unique due to the presence of both the bromine atom and the carbamothioyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are essential.
Properties
IUPAC Name |
2-bromo-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S2/c13-8-4-2-1-3-7(8)10(16)15-12(18)14-9-5-6-19-11(9)17/h1-4,9H,5-6H2,(H2,14,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBANVCLTHZBRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=S)NC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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